molecular formula C9H14BNO3S B13708321 2-Oxo-2,3-dihydrothiazole-5-boronic Acid Pinacol Ester

2-Oxo-2,3-dihydrothiazole-5-boronic Acid Pinacol Ester

Cat. No.: B13708321
M. Wt: 227.09 g/mol
InChI Key: ZDVZUJZRPWZFDA-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydrothiazole-5-boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly valuable in the synthesis of complex molecules and has applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydrothiazole-5-boronic Acid Pinacol Ester typically involves the reaction of 2-Oxo-2,3-dihydrothiazole with boronic acid derivatives under specific conditions. One common method includes the use of pinacol as a protecting group for the boronic acid, which helps in stabilizing the compound during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydrothiazole-5-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Oxo-2,3-dihydrothiazole-5-boronic Acid Pinacol Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydrothiazole-5-boronic Acid Pinacol Ester involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The pathways involved in its reactivity include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2,3-dihydrothiazole-5-boronic Acid Pinacol Ester is unique due to its thiazole ring structure, which imparts distinct reactivity and properties compared to other boronic esters. This uniqueness makes it valuable in specific synthetic applications and research areas .

Properties

Molecular Formula

C9H14BNO3S

Molecular Weight

227.09 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-thiazol-2-one

InChI

InChI=1S/C9H14BNO3S/c1-8(2)9(3,4)14-10(13-8)6-5-11-7(12)15-6/h5H,1-4H3,(H,11,12)

InChI Key

ZDVZUJZRPWZFDA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)S2

Origin of Product

United States

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